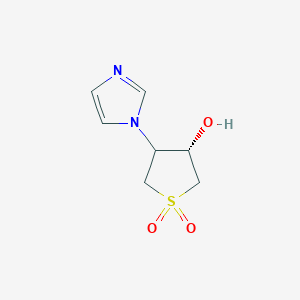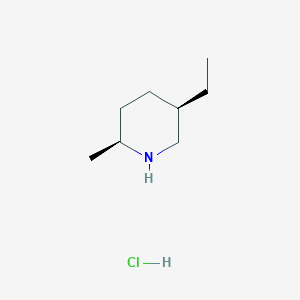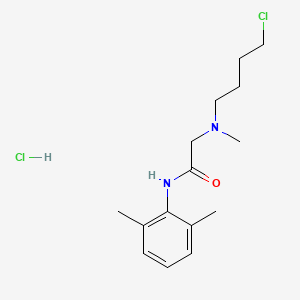
(1R,2R)-2-(1-Methyl-1H-imidazol-5-yl)cyclopropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-2-(1-Methyl-1H-imidazol-5-yl)cyclopropan-1-amine is a chiral cyclopropane derivative with an imidazole ring. Compounds containing cyclopropane and imidazole moieties are often of interest due to their unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(1-Methyl-1H-imidazol-5-yl)cyclopropan-1-amine typically involves the formation of the cyclopropane ring followed by the introduction of the imidazole group. Common synthetic routes may include:
Cyclopropanation Reactions: Using diazo compounds and transition metal catalysts to form the cyclopropane ring.
Imidazole Introduction: Alkylation or acylation reactions to attach the imidazole ring to the cyclopropane.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include continuous flow chemistry or the use of biocatalysts.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring.
Reduction: Reduction reactions could target the cyclopropane ring or the imidazole group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could lead to cyclopropane ring-opened products.
科学的研究の応用
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Synthesis: It might serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of enzymes that interact with imidazole-containing substrates.
Receptor Binding: Possible applications in studying receptor-ligand interactions.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Potential use in treating diseases where imidazole derivatives are effective.
Industry
Material Science: Use in the development of new materials with unique properties.
Agriculture: Possible applications as a pesticide or herbicide.
作用機序
The mechanism of action for (1R,2R)-2-(1-Methyl-1H-imidazol-5-yl)cyclopropan-1-amine would depend on its specific biological target. Generally, it might involve:
Molecular Targets: Binding to enzymes, receptors, or nucleic acids.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression.
類似化合物との比較
Similar Compounds
(1R,2R)-2-(1H-Imidazol-5-yl)cyclopropan-1-amine: Lacks the methyl group on the imidazole ring.
(1R,2R)-2-(1-Methyl-1H-imidazol-4-yl)cyclopropan-1-amine: Different position of the imidazole ring attachment.
Uniqueness
Chirality: The specific (1R,2R) configuration may confer unique biological activity.
Functional Groups: The presence of both the cyclopropane ring and the imidazole ring can lead to distinct chemical reactivity and biological interactions.
特性
分子式 |
C7H11N3 |
|---|---|
分子量 |
137.18 g/mol |
IUPAC名 |
(1R,2R)-2-(3-methylimidazol-4-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H11N3/c1-10-4-9-3-7(10)5-2-6(5)8/h3-6H,2,8H2,1H3/t5-,6-/m1/s1 |
InChIキー |
OUDIBYCCQHARGQ-PHDIDXHHSA-N |
異性体SMILES |
CN1C=NC=C1[C@@H]2C[C@H]2N |
正規SMILES |
CN1C=NC=C1C2CC2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B13351775.png)




![(Z)-1-(4-hexoxyphenyl)-N-[(Z)-(4-hexoxyphenyl)methylideneamino]methanimine](/img/structure/B13351806.png)

